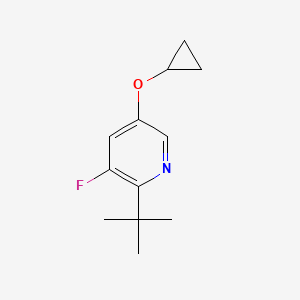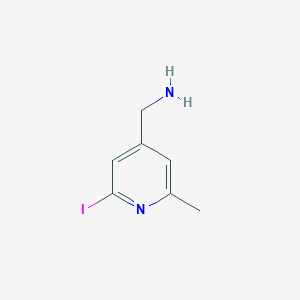
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, isopropoxy, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acylation: The amino group is acylated to form the benzamide structure.
Substitution: Hydroxy and isopropoxy groups are introduced through substitution reactions.
Methylation: The final step involves the methylation of the amino group to form the N,N-dimethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy or isopropoxy groups.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups may facilitate binding to enzymes or receptors, while the dimethylamino group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, which may affect its binding affinity and specificity.
5-Isopropoxy-N,N-dimethylbenzamide: Lacks the hydroxy group, potentially altering its reactivity and solubility.
3-Hydroxy-5-methoxy-N,N-dimethylbenzamide: Substitutes the isopropoxy group with a methoxy group, which can influence its chemical and biological properties.
Uniqueness
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide is unique due to the combination of hydroxy, isopropoxy, and dimethylamino groups on the benzamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-6-9(5-10(14)7-11)12(15)13(3)4/h5-8,14H,1-4H3 |
InChI Key |
UODWFCZUPXYQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)








